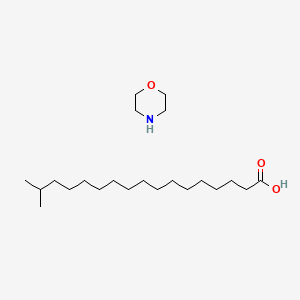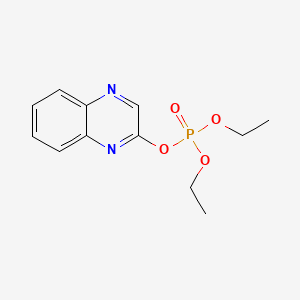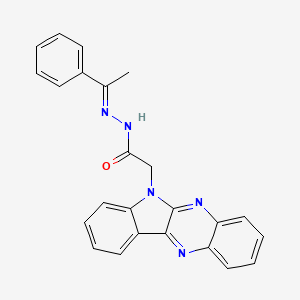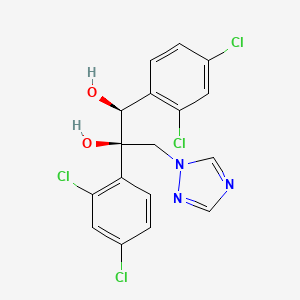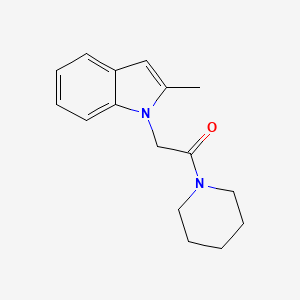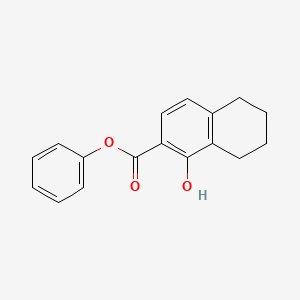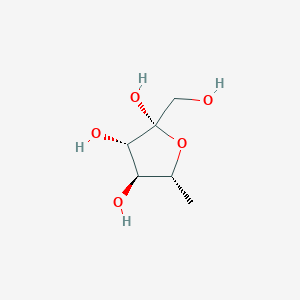
6-Deoxy-beta-D-fructofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Deoxy-beta-D-fructofuranose is a derivative of fructose, a simple sugar commonly found in many plants. This compound is characterized by the absence of a hydroxyl group at the sixth carbon position, which is replaced by a hydrogen atom. This structural modification imparts unique chemical properties to the molecule, distinguishing it from its parent compound, fructose.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Deoxy-beta-D-fructofuranose typically involves the selective bromination of sucrose, followed by acetalation with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid. This process yields methyl 6-bromo-6-deoxy-1,3-O-isopropylidene-alpha-D-fructofuranoside, which serves as a key intermediate.
Industrial Production Methods: Industrial production of this compound is less common compared to other sugars. the methods used in laboratory synthesis can be scaled up for industrial purposes, involving similar reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Deoxy-beta-D-fructofuranose undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The hydrogen atom at the sixth carbon can be replaced with various functional groups, such as halogens or thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine, while thiolation can be performed using thiol reagents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or thiolated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Deoxy-beta-D-fructofuranose has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Investigated for potential therapeutic applications, including its effects on glucose metabolism.
Industry: Utilized in the production of specialty chemicals and as a marker in food processing
Wirkmechanismus
The mechanism of action of 6-Deoxy-beta-D-fructofuranose involves its interaction with specific enzymes and metabolic pathways. The compound can act as a substrate for certain enzymes, leading to the formation of various metabolites. These interactions can influence glucose metabolism and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
6-Deoxy-6-sulfo-D-fructofuranose: A sulfonated derivative with distinct chemical properties.
Difructose anhydrides: Cyclic disaccharides formed from two fructose molecules.
Uniqueness: 6-Deoxy-beta-D-fructofuranose is unique due to the absence of a hydroxyl group at the sixth carbon, which significantly alters its reactivity and interactions compared to other fructose derivatives. This structural difference makes it a valuable compound for studying specific biochemical pathways and developing novel therapeutic agents.
Eigenschaften
CAS-Nummer |
470-21-3 |
|---|---|
Molekularformel |
C6H12O5 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-5-methyloxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O5/c1-3-4(8)5(9)6(10,2-7)11-3/h3-5,7-10H,2H2,1H3/t3-,4-,5+,6-/m1/s1 |
InChI-Schlüssel |
CJJCPDZKQKUXSS-ARQDHWQXSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O)O)O |
Kanonische SMILES |
CC1C(C(C(O1)(CO)O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



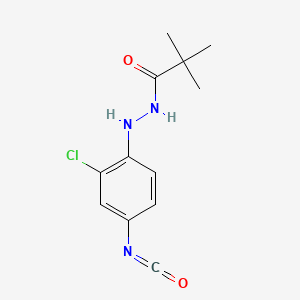


![4-[(2-Chloro-4-nitrophenyl)azo]-N-[2-(dodecyloxy)ethyl]-N-ethyl-aniline](/img/structure/B15180070.png)

